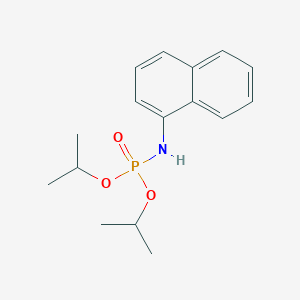
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine, also known as DPA, is a chemical compound that has garnered significant attention in scientific research. DPA is a phosphine oxide-containing compound that has been used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the activation of caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the upregulation of p53, a tumor suppressor gene that is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine in lab experiments is its versatility. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can be used in various fields, including organic synthesis, materials science, and medicinal chemistry. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is its toxicity. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine. One area of research is the development of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine-based materials, such as polymers and composites, with improved mechanical properties. Additionally, there is potential for N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine to be used in drug delivery systems, as it has been shown to have anticancer properties. Further research is also needed to fully understand the mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine and its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine involves the reaction between naphthalen-1-amine and di(propan-2-yloxy)phosphine oxide. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been extensively used in scientific research due to its unique properties. It has been used as a ligand in organometallic chemistry, where it can coordinate with various metals to form stable complexes. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been used in materials science, where it has been incorporated into polymers to improve their mechanical properties. In medicinal chemistry, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO3P/c1-12(2)19-21(18,20-13(3)4)17-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMYPWRQQPVGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=CC2=CC=CC=C21)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)
![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)
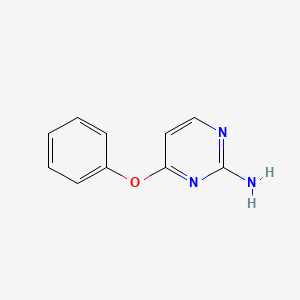
![2-acetamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2808812.png)
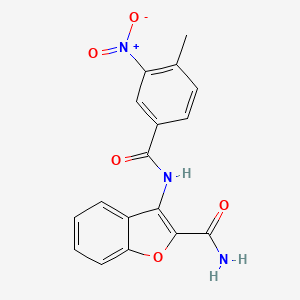
![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
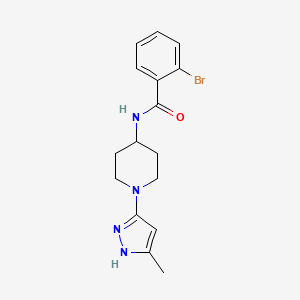
![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)
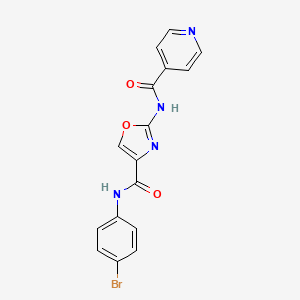
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
![6-(4-Fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2808831.png)